molecular formula C16H12F3N3OS B2815256 9-methyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896344-84-6

9-methyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2815256
CAS No.: 896344-84-6
M. Wt: 351.35
InChI Key: SNVXGYLWDUBTFH-UHFFFAOYSA-N
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Description

The 9-methyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a sophisticated chemical hybrid featuring a pyrido[1,2-a][1,3,5]triazin-4-one core structure. This complex scaffold is of significant interest in medicinal and organic chemistry research. The core 1,3,5-triazine structure is a privileged pharmacophore in drug discovery, known for its ability to participate in key hydrogen bonding and dipole interactions with biological targets . The specific substitution pattern on this molecule, including the 9-methyl group and the 2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl) side chain, is designed to modulate the compound's electronic properties, lipophilicity, and overall steric profile. Such modifications are critical for optimizing a compound's affinity for its target and its pharmacokinetic properties. Compounds based on the 1,3,5-triazine nucleus have been extensively explored for their diverse biological activities and have led to the development of several marketed drugs targeting conditions ranging from infectious diseases to cancer and central nervous system disorders . The presence of the sulfur-containing alkylthio linker and the trifluoromethylbenzyl group suggests potential for targeted biological activity, as the trifluoromethyl group is a common moiety in modern agrochemical and pharmaceutical agents due to its strong electron-withdrawing nature and metabolic stability. This compound is intended for research applications only, providing a valuable building block for chemists developing new synthetic methodologies or for biologists conducting high-throughput screening campaigns to identify novel therapeutic agents. Researchers can utilize this compound to explore structure-activity relationships (SAR) in the design of enzyme inhibitors or receptor modulators, particularly given the demonstrated utility of similar 1,3,5-triazine derivatives in disrupting specific disease pathways .

Properties

IUPAC Name

9-methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3OS/c1-10-3-2-8-22-13(10)20-14(21-15(22)23)24-9-11-4-6-12(7-5-11)16(17,18)19/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVXGYLWDUBTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=NC2=O)SCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multi-step organic reactions. One common approach is the palladium-catalyzed direct alkenylation of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones through C–H activation using oxygen as the terminal oxidant . This method provides an efficient route to functionalized pyrido[1,2-a][1,3,5]triazin-4-one derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale synthetic routes, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

9-methyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or other reduced forms.

    Substitution: The trifluoromethyl group and other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

9-methyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

    Biology: It can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 9-methyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and other substituents play a crucial role in its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Pyrimido-Triazinones ()
  • 2-Amino-4-(4-bromophenyl)-8-trifluoromethyl-3,4-dihydropyrimido[1,3,5]triazin-6(5H)-one (): Core: Pyrimido-triazine (partially saturated) vs. the target’s pyrido-triazinone. Substituents: Bromophenyl and CF₃ groups; lacks sulfur-based substituents.
  • 4-(3-Methoxyphenyl)-8-methyl-2-[(4-methylphenyl)amino]-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one (): Core: Pyrimido-triazinone with partial saturation. Substituents: 4-Methylphenyl amino and methoxyphenyl groups.
Pyrido-Pyrimidinones ()
  • 9-Methyl-2-(4-methylpiperazinyl)-3-(Z-thiazolidinone)-4H-pyrido[1,2-a]pyrimidin-4-one (): Core: Pyrido-pyrimidinone, differing in ring fusion compared to the triazinone core. Substituents: Piperazinyl (basic) and thiazolidinone (polar) groups. Impact: The thiazolidinone moiety introduces hydrogen-bonding and metabolic susceptibility, unlike the target’s stable thioether .

Substituent Analysis

Sulfur-Containing Groups
  • Target Compound : The benzylsulfanyl group provides moderate hydrophobicity and resistance to oxidation compared to sulfinyl or sulfonyl derivatives.
  • Compound : Contains a sulfinyl group (methanesulfinyl), which is more polar and prone to metabolic oxidation, reducing stability .
Fluorinated Moieties
  • Target Compound : The CF₃ group enhances lipophilicity (logP ~3.5 estimated) and electron-withdrawing effects, favoring membrane permeability.
  • Patented CF₃ Analogs (): Compounds like N-[4-chloro-3-(cyclopropylcarbamoyl)phenyl]-2-methyl-5-(pentafluoroethyl)-4-(trifluoromethyl)pyrazole-3-carboxamide share CF₃’s benefits but differ in core structure, limiting direct comparability .

Biological Activity

9-Methyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a pyrido-triazine core with a trifluoromethylphenyl group and a methylsulfanyl substituent. The molecular formula is C16H14F3N5OS, and its molecular weight is approximately 385.37 g/mol. The presence of the trifluoromethyl group is notable for enhancing lipophilicity and potentially increasing biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • In Vitro Studies : Research has demonstrated that related compounds exhibit significant antiproliferative activity against various cancer cell lines. For example, a similar compound showed IC50 values of 0.051 µM against pancreatic adenocarcinoma BxPC-3 cells and 0.066 µM against Panc-1 cells, indicating potent anticancer effects .
  • Mechanism of Action : The proposed mechanism involves DNA intercalation, which disrupts cancer cell proliferation. The structural characteristics of the compound facilitate planar interactions with DNA, enhancing its binding affinity .

Enzymatic Inhibition

Compounds in this chemical class have also been investigated for their ability to inhibit specific enzymes involved in cancer progression:

  • Tyrosine Kinase Inhibition : Some derivatives have shown promise as inhibitors of Src family kinases (SFKs), which play critical roles in tumor growth and metastasis .

Toxicity and Selectivity

While evaluating the biological activity, it is crucial to consider the selectivity and toxicity profiles:

  • Selectivity : Compounds must demonstrate higher efficacy against cancer cells compared to normal cells to minimize side effects. For example, the aforementioned study indicated that normal fibroblast cells exhibited an IC50 value of 0.36 µM when treated with similar compounds .
  • Toxicity Studies : Preliminary toxicity assessments are essential for determining safe dosage levels for potential therapeutic applications.

Data Table: Biological Activity Summary

Activity TypeCell Line/TargetIC50 (µM)Reference
AntiproliferativeBxPC-3 (pancreatic adenocarcinoma)0.051
AntiproliferativePanc-1 (pancreatic carcinoma)0.066
CytotoxicityWI38 (normal lung fibroblasts)0.36
Tyrosine Kinase InhibitionSrc family kinasesTBD

Case Study 1: Pancreatic Cancer Treatment

A recent study explored the effects of a structurally similar compound on pancreatic cancer cell lines. The results indicated that prolonged exposure led to significant reductions in cell viability across multiple lines, suggesting that modifications to the triazine core could enhance therapeutic efficacy.

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition capabilities of related compounds. It was found that these compounds could effectively inhibit key signaling pathways involved in cancer progression, providing a dual mechanism of action through both direct cytotoxic effects and signaling modulation.

Q & A

Basic: What are the common synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

The synthesis typically involves nucleophilic substitution reactions under basic conditions to introduce the trifluoromethylphenylmethylsulfanyl group. Microwave-assisted techniques enhance reaction rates and yields by improving energy transfer, while continuous flow reactors offer scalability and efficiency for industrial-grade synthesis. Key optimization parameters include maintaining a pH >9 to promote substitution, using aprotic solvents (e.g., DMF), and controlling temperatures between 60–80°C to minimize side reactions .

Basic: How is the purity and structural integrity of this compound verified post-synthesis?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment (>98%). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms the presence of the methyl group at position 9 and the sulfanyl linkage. Mass spectrometry (ESI-MS) validates the molecular ion peak (m/z = 396.3 [M+H]⁺). Cross-referencing with synthetic intermediates ensures structural fidelity .

Advanced: How can researchers resolve contradictions in reported biological activities across different studies?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, pH, temperature). Standardize protocols using guidelines like OECD 423 for cytotoxicity. Employ orthogonal assays (e.g., enzyme inhibition vs. cellular proliferation) and molecular docking studies to correlate activity with the compound’s interaction with targets like kinase domains. Comparative metabolomics can identify off-target effects .

Advanced: What strategies are effective in elucidating the molecular targets and mechanisms of action?

Combine CRISPR-Cas9 knockout screens to identify essential genes modulating activity. Proteomic profiling (e.g., affinity pulldown with biotinylated analogs) isolates binding partners. Computational models (e.g., molecular dynamics simulations) predict binding stability to ATP pockets or allosteric sites. Validate hypotheses using isothermal titration calorimetry (ITC) for binding affinity measurements .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • ¹H/¹³C NMR : Assign peaks for the pyrido-triazinone core (δ 8.2–8.5 ppm for aromatic protons) and trifluoromethyl group (δ -62 ppm in ¹⁹F NMR).
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase.
  • FT-IR : Confirm sulfanyl (C-S) stretch at 650–700 cm⁻¹ and carbonyl (C=O) at 1680–1700 cm⁻¹ .

Advanced: How can environmental fate and biodegradation pathways be systematically studied?

Adopt the INCHEMBIOL framework:

  • Abiotic studies : Hydrolysis/photolysis under varying pH and UV light.
  • Biotic studies : Use soil microcosms with LC-MS/MS to track metabolite formation (e.g., triazine ring cleavage products).
  • Ecotoxicology : Perform Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) .

Basic: What are the key considerations for designing in vitro assays to evaluate enzyme inhibition potential?

  • Controls : Include positive (e.g., staurosporine for kinases) and vehicle controls.
  • Conditions : Maintain physiological pH (7.4), temperature (37°C), and ionic strength.
  • Data normalization : Express inhibition as % activity relative to controls, using triplicate measurements to reduce variability .

Advanced: How can computational chemistry predict the compound’s reactivity and stability under varying conditions?

Density functional theory (DFT) calculates frontier molecular orbitals to predict electrophilic/nucleophilic sites. Molecular dynamics simulations assess stability in lipid bilayers or aqueous environments. Correlate computational predictions with accelerated stability testing (40°C/75% RH for 6 months) to validate degradation pathways .

Basic: What solvent systems and reaction temperatures are optimal for nucleophilic substitution steps?

Use polar aprotic solvents (DMF or DMSO) to stabilize the transition state. Temperatures of 60–80°C balance reaction kinetics and side-product formation. For sensitive intermediates, lower temperatures (40–50°C) with microwave irradiation (150 W) improve selectivity .

Advanced: What methodologies enable SAR studies for modifying the trifluoromethylphenyl group to enhance selectivity?

  • Bioisosteric replacement : Substitute CF₃ with cyano or sulfonamide groups.
  • Synthetic diversification : Introduce halogens (F, Cl) at the phenyl ring’s para position.
  • In silico screening : Use Schrödinger’s Glide to rank derivatives by docking scores against target vs. off-target proteins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.